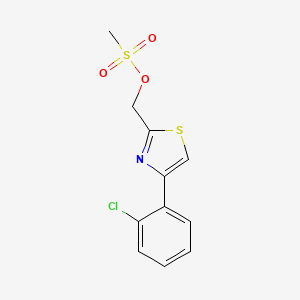

(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)

概要

説明

“(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)” is a versatile material used in scientific research. Its unique structure offers diverse applications in various fields, such as drug discovery, materials science, and organic synthesis. It has a molecular weight of 225.7 .

Synthesis Analysis

Thiazole derivatives have been synthesized and characterized in various studies . The thiazole ring is a key component in many biologically active compounds, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds have been found to undergo various chemical reactions . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

“(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)” is a solid at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用

Chlorinated Solvents in Occupational Settings

Chlorinated solvents, which include compounds structurally related to (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate), have been extensively studied due to their widespread use and the associated health risks in occupational settings. These studies have highlighted the adverse effects of chlorinated solvents on human health, including toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. The research emphasizes the need for stringent exposure limits and improved workplace safety practices to mitigate these risks (A. Ruder, 2006).

Methane and Its Environmental Impacts

Methane, a component often associated with or produced in reactions involving chlorinated compounds like (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate), is a potent greenhouse gas. Research has uncovered novel pathways of methane production in eukaryotes, including plants, animals, and fungi, even in the presence of oxygen. This discovery expands our understanding of methane's sources and its role in climate change, urging a reevaluation of methane's contribution to the global greenhouse gas budget and the development of strategies to mitigate its emissions (Jiangong Liu et al., 2015).

Advances in Chemical Synthesis

In the realm of chemical synthesis, research has led to the development of novel methods for creating compounds with specific properties, including those related to or derived from (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate). These advancements in green chemistry and catalysis not only enhance the efficiency and sustainability of chemical processes but also open up new avenues for the synthesis of pharmaceuticals, materials, and fine chemicals. Such innovations underline the importance of continuous research in chemical synthesis to address environmental concerns and meet industrial demands (Haining Gu et al., 2009).

Environmental and Health Safety of Chemicals

The safety and environmental impact of chemicals, including those related to (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate), remain a critical area of research. Studies on tricaine methanesulfonate, for instance, have provided insights into the proper use and potential risks of chemical anesthetics in aquatic environments. Such research is crucial for developing safer chemical practices, minimizing adverse effects on health and the environment, and ensuring the ethical treatment of aquatic organisms (K. Carter et al., 2010).

作用機序

Target of Action

These include enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to participate in donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

They can activate or stop these pathways, leading to a variety of downstream effects .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may influence their action in different environments .

Safety and Hazards

特性

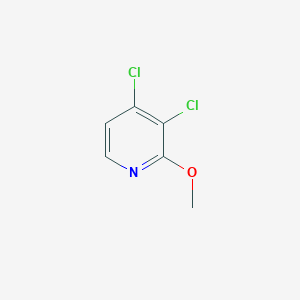

IUPAC Name |

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S2/c1-18(14,15)16-6-11-13-10(7-17-11)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISYFJYKVHWOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=NC(=CS1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190612 | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1050507-05-5 | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050507-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)

![1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine](/img/structure/B3032020.png)